REACTION_CXSMILES
|
[Li].[CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=CC=1.C1([O:18]CC=C)C=CC=CC=1.C([Li])C=C.C1(=O)CCC=C1.CN(C)CCN(C)C.ICC#CCC>O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O.[Cu](I)I.CO>[CH2:10]([CH:9]1[CH2:8][CH2:7][C:6](=[O:18])[CH2:5]1)[CH:11]=[CH2:2] |^1:0|
|
Name
|
ammonium chloride ammonium hydroxide-ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.32 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
allyllithium
|
Quantity
|
14.7 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)[Li]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.3 mmol
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
lithium diallylcuprate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
245 mg
|
Type
|
reactant
|
Smiles
|
C1(C=CCC1)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ICC#CCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Type
|
CUSTOM
|
Details
|
with rapid stirring for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After an additional 1.25 hours at room temperature
|
Duration
|
1.25 h
|
Type
|
WAIT
|
Details
|
After 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to -78°
|
Type
|
WAIT
|
Details
|
After 40 minutes at -78°
|
Duration
|
40 min
|
Type
|
STIRRING
|
Details
|
After rapidly stirring for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
WASH
|
Details
|
washed successively with aqueous sodium hydroxide, aqueous hydrochloric acid, aqueous sodium thiosulfate, and aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting oil was chromatographed on silica gel
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1CC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |